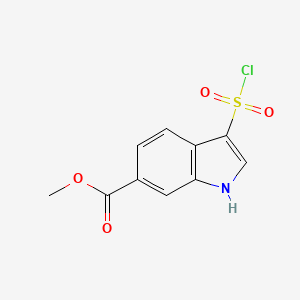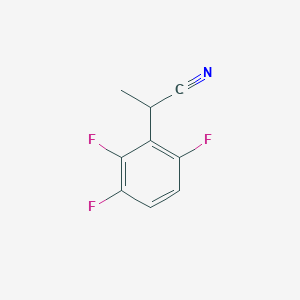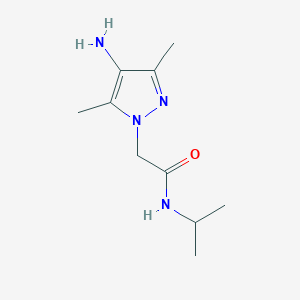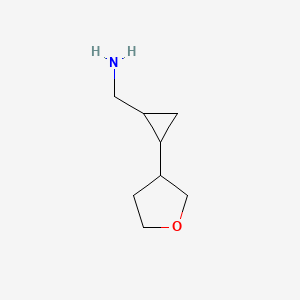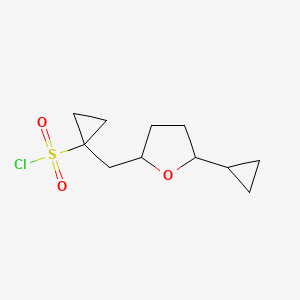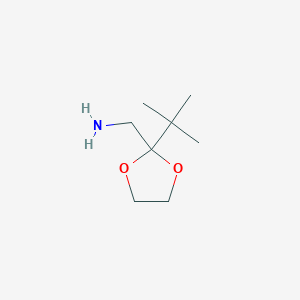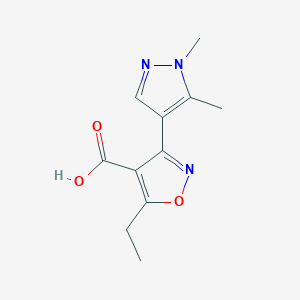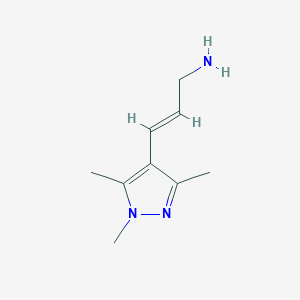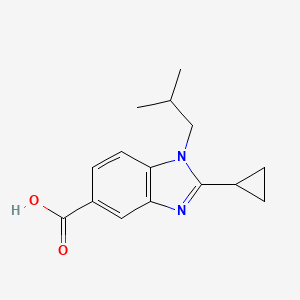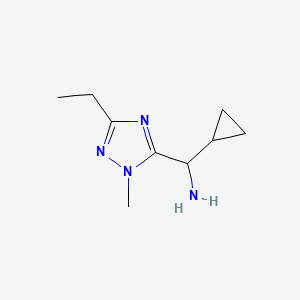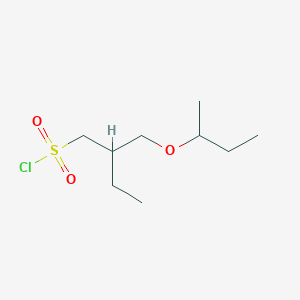
2-(Sec-butoxymethyl)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Sec-butoxymethyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. This compound is known for its utility in various chemical reactions and industrial applications. It is characterized by the presence of a sulfonyl chloride group, which makes it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with sec-butoxymethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids in the presence of strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Major Products Formed:
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate salts.
Reduction: Formation of sulfonamides.
Oxidation: Formation of sulfonic acids.
Aplicaciones Científicas De Investigación
2-(Sec-butoxymethyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates and as a protecting group in peptide synthesis.
Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Methanesulfonyl chloride: Similar in reactivity but with a simpler structure.
Benzenesulfonyl chloride: Contains an aromatic ring, making it less reactive than aliphatic sulfonyl chlorides.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for similar applications but has a different reactivity profile due to the presence of a methyl group on the aromatic ring.
Uniqueness: 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride is unique due to its sec-butoxymethyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions.
Propiedades
Fórmula molecular |
C9H19ClO3S |
|---|---|
Peso molecular |
242.76 g/mol |
Nombre IUPAC |
2-(butan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-4-8(3)13-6-9(5-2)7-14(10,11)12/h8-9H,4-7H2,1-3H3 |
Clave InChI |
SGFYGWFJSJYBMR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OCC(CC)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



